4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined through its systematic nomenclature and molecular characteristics. According to Chemical Abstracts Service documentation, this compound is officially designated as 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-4,5-diphenyl-, reflecting the International Union of Pure and Applied Chemistry nomenclature system. The compound possesses the registry number 66242-64-6, which serves as its unique identifier in chemical databases and regulatory systems.
The molecular formula C17H18N2O3 indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 298.34 grams per mole. This composition reflects the complex substitution pattern characteristic of highly functionalized imidazolidinone derivatives. The systematic name explicitly describes the positioning of functional groups: two hydroxyl groups at positions 4 and 5, two methyl groups at positions 1 and 3, and two phenyl groups also at positions 4 and 5 of the imidazolidinone ring system.
Chemical databases record various synonymous names for this compound, including 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenyl-2-imidazolidinone and related nomenclature variations that reflect different naming conventions within the chemical literature. The compound's registry in multiple chemical databases, including PubChem with the identifier 585892, demonstrates its recognition within the international chemical community. The exactness of its mass spectrometric profile, recorded as 270.100442 atomic mass units for related analogs, provides additional confirmation of its molecular identity through analytical chemistry methods.
Historical Development in Heterocyclic Chemistry
The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the systematic exploration of imidazolidinone derivatives. The foundation for understanding this compound's place in chemical history emerges from comprehensive research spanning from 1949 to 2023, which documented various synthetic procedures for highly substituted imidazolidines and their derivatives. This extensive timeline demonstrates the sustained scientific interest in developing complex nitrogen-containing heterocycles with multiple functional groups.
The synthesis of highly substituted imidazolidinones evolved through several key methodological advances documented in the literature. Early work in 1975 by Itoh and colleagues established fundamental approaches for creating imidazolidine derivatives through condensation reactions, achieving yields ranging from 33 to 98 percent depending on reaction conditions and substrate selection. These pioneering studies laid the groundwork for more sophisticated synthetic strategies that would eventually enable the preparation of compounds like this compound with its complex substitution pattern.
Subsequent developments in the 1990s and early 2000s introduced more refined methodologies for creating imidazolidinone derivatives with multiple substituents. The work of Perisamy and colleagues in 1996 demonstrated the use of low-valent titanium reagents for forming imidazolidine derivatives, achieving yields between 54 and 74 percent. This methodology represented a significant advancement in the field by providing alternative synthetic pathways that could accommodate various functional groups while maintaining structural integrity of the heterocyclic core.
The Coldham group's contributions during this period included the development of one-pot, two-stage processes for imidazolidine preparation, which proved particularly valuable for creating compounds with multiple substituents. These methodological advances directly influenced the synthetic accessibility of complex derivatives like this compound by providing researchers with versatile tools for incorporating multiple functional groups during heterocycle formation. The evolution of these synthetic methodologies reflects the chemical community's growing understanding of structure-reactivity relationships within the imidazolidinone framework and the potential for creating highly functionalized derivatives with unique properties.
Position within Imidazolidinone Derivatives
The position of this compound within the broader family of imidazolidinone derivatives reflects its classification as a 2-imidazolidinone with extensive substitution. Imidazolidinones constitute a class of five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated carbon-nitrogen nucleus with urea or amide functional groups in specific positions. The compound under discussion belongs specifically to the 2-imidazolidinone subfamily, which represents cyclic derivatives of urea and demonstrates distinct chemical properties compared to their 4-imidazolidinone counterparts.
Within the 2-imidazolidinone classification, this compound exhibits an unusually high degree of substitution, featuring hydroxyl groups, methyl groups, and phenyl groups arranged in a specific pattern that distinguishes it from simpler derivatives. Comparative analysis with related compounds reveals the structural complexity that sets it apart within this chemical family. For instance, the simpler 4,5-Dihydroxyimidazolidin-2-one, bearing the Chemical Abstracts Service number 3720-97-6 and molecular formula C3H6N2O3, represents a much less substituted analog with a molecular weight of only 118.09 grams per mole.
The structural progression from simple to complex imidazolidinone derivatives demonstrates the versatility of this heterocyclic framework. Another related compound, 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one with Chemical Abstracts Service number 3923-79-3 and molecular formula C5H10N2O3, represents an intermediate level of substitution with a molecular weight of 146.14 grams per mole. This compound includes the same dimethyl substitution pattern but lacks the phenyl groups that characterize the target compound, illustrating the systematic structural elaboration possible within this chemical family.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| 4,5-Dihydroxyimidazolidin-2-one | 3720-97-6 | C3H6N2O3 | 118.09 g/mol | Dihydroxy substitution |
| 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | 3923-79-3 | C5H10N2O3 | 146.14 g/mol | Dihydroxy + dimethyl |
| 4,5-Dihydroxy-4,5-diphenylimidazolidin-2-one | 5157-13-1 | C15H14N2O3 | 270.28 g/mol | Dihydroxy + diphenyl |
| This compound | 66242-64-6 | C17H18N2O3 | 298.34 g/mol | Dihydroxy + dimethyl + diphenyl |
The pharmaceutical relevance of imidazolidinone derivatives further contextualizes the significance of this compound within the broader chemical family. Research indicates that imidazolidine derivatives exhibit diverse biological activities including anti-cancer, anti-proliferative, anti-psychotropic, anti-convulsant, anti-arrhythmic, anti-microbial, and anti-plasmodial properties. This broad spectrum of biological activity demonstrates the therapeutic potential inherent in the imidazolidinone scaffold and suggests that highly substituted derivatives like this compound may possess unique biological properties resulting from their complex substitution patterns.
The structural complexity of this compound positions it as one of the most highly substituted examples within the 2-imidazolidinone family. Its combination of hydroxyl, methyl, and phenyl substituents creates a unique chemical environment that may contribute to distinctive physicochemical properties and potential biological activities. This level of structural elaboration represents the culmination of synthetic methodological advances in heterocyclic chemistry and demonstrates the potential for creating highly functionalized imidazolidinone derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-15(20)19(2)17(22,14-11-7-4-8-12-14)16(18,21)13-9-5-3-6-10-13/h3-12,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPKFDLVDLKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342921 | |
| Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66242-64-6 | |
| Record name | 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIHYDROXY-1,3-DIMETHYL-4,5-DIPHENYL-IMIDAZOLIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Condensation Method
- Starting Materials: Dimethylurea and benzaldehyde derivatives.
- Reaction Conditions: Controlled temperature, often in methanol or other suitable solvents.
- Process: The reaction proceeds via condensation of dimethylurea with benzaldehyde derivatives, leading to the formation of the imidazolidinone ring with hydroxyl groups at positions 4 and 5 and phenyl groups attached at the same positions.
- Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the condensation.
- Yields: Typically moderate to high, depending on reaction time and temperature.
This method is widely used due to its straightforward approach and relatively high yield of the target compound.
Reaction Conditions and Optimization
| Parameter | Range/Condition | Effect on Yield/Outcome |
|---|---|---|
| Temperature | 30–70 °C | Optimal yields at 40–45 °C; higher temps cause rearrangement |
| Reaction Time | 0.5–7 hours | 1 hour sufficient for high yield in aminoguanidine reaction |
| Solvent | Methanol | Common solvent; facilitates condensation |
| Catalyst | HCl (concentrated drops) | Enhances reaction rate and yield |
| Yield (aminoguanidine) | 90–92% | High yield under optimized conditions |
| Yield (semicarbazide) | ~50% | Moderate yield; sensitive to temperature |
Mechanistic Insights
- The condensation involves nucleophilic attack of the urea nitrogen on the aldehyde carbonyl, followed by cyclization to form the imidazolidinone ring.
- Hydroxyl groups at positions 4 and 5 arise from the dihydroxy substitution pattern on the intermediate or starting materials.
- Rearrangement to hydantoin derivatives at elevated temperatures suggests a pinacol-type rearrangement mechanism, which must be avoided to maintain DHI integrity.
Structural Confirmation and Characterization
- The synthesized DHI and its derivatives have been characterized by elemental analysis, ^1H and ^13C NMR spectroscopy, and X-ray diffraction (XRD) studies.
- XRD confirms the geometry and substitution pattern of the imidazolidinone ring and the positioning of hydroxyl and phenyl groups.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Classical condensation | Dimethylurea + benzaldehyde derivatives | Methanol, HCl catalyst, 40–45 °C, 1–3 h | Moderate to High | Straightforward, widely used |
| Reaction with aminoguanidine | DHI + aminoguanidine dihydrate | Methanol, HCl, 40–45 °C, 1 h | 90–92 | Produces imidazotriazine derivatives |
| Reaction with semicarbazide | DHI + semicarbazide hydrochloride | Methanol, 40–45 °C, 1 h | ~50 | Sensitive to temperature; rearrangement risk |
Research Findings and Practical Considerations
- The preparation of DHI is sensitive to temperature; maintaining moderate temperatures (40–45 °C) is critical to avoid side reactions.
- Acid catalysis improves reaction rates and yields.
- The presence of hydroxyl groups allows for further chemical modifications, making DHI a versatile intermediate in organic synthesis.
- The compound’s stability under reaction conditions enables its use in synthesizing more complex heterocyclic systems such as imidazo[4,5-e]-1,2,4-triazines.
Chemical Reactions Analysis
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one undergoes various chemical reactions, including α-ureidoalkylation and esterification . Common reagents used in these reactions include N-hydroxyalkylureas and alcohols such as methyl or isopropyl alcohol . The major products formed from these reactions are N-hydroxyalkyl-1,5-diphenylglycolurils .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in the synthesis of N-hydroxyalkyl-1,5-diphenylglycolurils, which are compounds of interest for their potential biological activities . Additionally, 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one is used in studies involving α-ureidoalkylation reactions, which are important for the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one involves its ability to undergo α-ureidoalkylation and esterification reactions . These reactions are facilitated by the presence of hydroxyl and phenyl groups on the imidazolidinone ring, which provide the necessary reactivity for these transformations . The molecular targets and pathways involved in these reactions are primarily related to the formation of N-hydroxyalkyl-1,5-diphenylglycolurils .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Imidazolidinone Derivatives
Key Observations :
- The phenyl and methyl groups in the target compound increase steric hindrance and hydrophobicity compared to analogs with hydroxymethyl or unsubstituted cores .
- Thione derivatives (e.g., imidazolidine-2-thione) exhibit distinct electronic properties due to sulfur’s polarizability, enabling unique reactivity in coordination chemistry .
Pharmacological and Functional Roles
- Polyketide Decalin Derivatives (e.g., peaurantiogriseols) : Exhibit low inhibitory activity against aldose reductase, a therapeutic target for diabetic complications .
Biological Activity
4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one (CAS Number: 66242-64-6) is a compound with a complex chemical structure that has garnered interest in various biological studies. Its molecular formula is and it has a molecular weight of 298.345 g/mol. This compound is part of a class of imidazolidinones that have been explored for their potential therapeutic applications.
Antioxidant Properties
Research indicates that compounds similar to 4,5-dihydroxyimidazolidinones exhibit significant antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl groups in the structure likely contribute to this activity by scavenging free radicals.
Anticancer Activity
In vitro studies have suggested that derivatives of imidazolidinones can exhibit anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the proliferation of cancer cell lines such as U937 (human monoblastic leukemia cells) and others. The mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: U937 Cell Line
A notable study investigated the effects of various imidazolidinone derivatives on U937 cells. The results indicated that certain compounds led to a reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests that this compound may possess similar properties, warranting further investigation into its specific effects and mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazolidinone derivatives has also been documented. Compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages. This suggests that this compound could be beneficial in managing inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induces apoptosis in U937 cells | |
| Anti-inflammatory | Inhibits cytokine production |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance the cellular antioxidant defense mechanisms.
- Cell Cycle Regulation : It may induce cell cycle arrest at specific phases in cancer cells.
- Caspase Activation : Promotes programmed cell death through intrinsic apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-Dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: A common approach involves refluxing precursors in ethanol or DMSO under controlled conditions. For example, refluxing amidines with ketones in ethanol for 2–18 hours under inert atmospheres can yield imidazolidinone derivatives, with yields improved by optimizing solvent polarity, temperature, and catalyst use (e.g., DMSO as a polar aprotic solvent for cyclization) . Transition-metal-free methods, such as base-promoted spiro-fused imidazolidinone synthesis, offer greener alternatives . Yield optimization may require iterative testing of stoichiometric ratios and reaction times, as demonstrated in hydrazide-based syntheses (e.g., 65% yield achieved via 18-hour reflux and recrystallization) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
- IR spectroscopy to identify hydroxyl and carbonyl functional groups .
- X-ray crystallography for definitive structural elucidation, as applied to related imidazolidinone derivatives .
- HPLC or TLC with UV/fluorescence detection to assess purity, particularly for intermediates prone to byproducts (e.g., tetrazole or pyrazole derivatives) .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Use accelerated stability studies:
- pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) at 25–40°C, monitoring degradation via UV-Vis spectroscopy or LC-MS over 72 hours .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light sensitivity : Expose to UV/visible light and track photodegradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., hydroxyl groups as nucleophiles or carbonyl carbons as electrophiles) .
- Simulate transition states for reactions like esterification or ring-opening, using software such as Gaussian or ORCA, and validate predictions with experimental kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds where off-target effects dominate .
- Metabolite screening : Use LC-MS to detect degradation products that may interfere with biological assays .
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to improve solubility, guided by QSAR models .
- Prodrug strategies : Mask hydroxyl groups with acetyl or glycosyl moieties to enhance membrane permeability, as seen in imidazolidinone prodrugs .
- In silico ADME prediction : Use tools like SwissADME to forecast bioavailability and metabolic stability .
Q. What environmental impact studies are critical for assessing the compound’s ecotoxicity and biodegradability?
- Methodological Answer:
- Fate and transport modeling : Predict environmental partitioning (log Kow, soil sorption) using EPI Suite .
- Aquatic toxicity assays : Test acute/chronic effects on Daphnia magna or zebrafish embryos at environmentally relevant concentrations (μg/L–mg/L) .
- Biodegradation studies : Monitor microbial degradation in OECD 301/302-compliant systems under aerobic/anaerobic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
